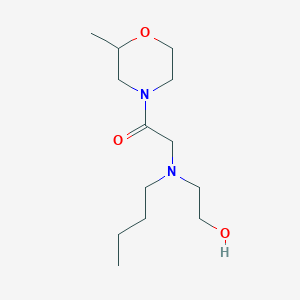
2-((1-Methyl-1h-tetrazol-5-yl)thio)-1-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one is an organic compound that belongs to the class of thioethers This compound is characterized by the presence of a tetrazole ring, a phenyl group, and a thioether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 2-bromo-1-phenylethan-1-one under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: HNO3, Br2
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Nitro or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful probe in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tetrazole and phenyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The thioether linkage may also play a role in the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((1-Methyl-1H-tetrazol-5-yl)thio)ethanamine hydrochloride
- (1-Methyl-1H-tetrazol-5-yl)thioacetic acid
- 2-((1-Methyl-1H-tetrazol-5-yl)thio)acetamide
Uniqueness
2-((1-Methyl-1H-tetrazol-5-yl)thio)-1-phenylethan-1-one is unique due to the presence of both a tetrazole ring and a phenyl group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H10N4OS |
|---|---|
Molekulargewicht |
234.28 g/mol |
IUPAC-Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C10H10N4OS/c1-14-10(11-12-13-14)16-7-9(15)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI-Schlüssel |
BZVNFBUUAVQRLW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NN=N1)SCC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


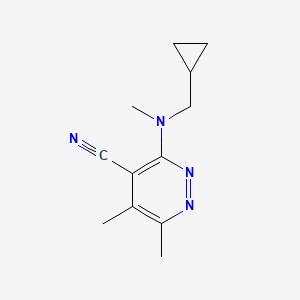
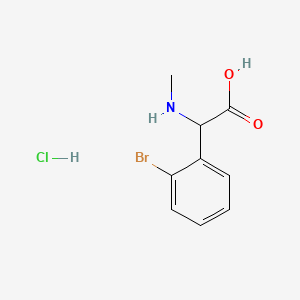

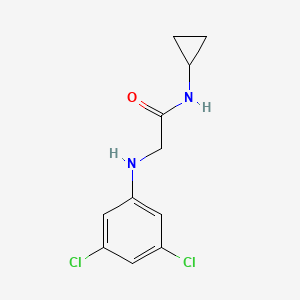
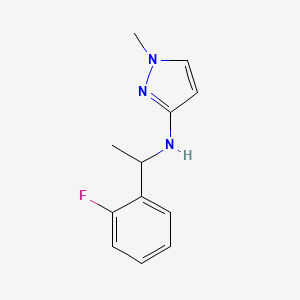
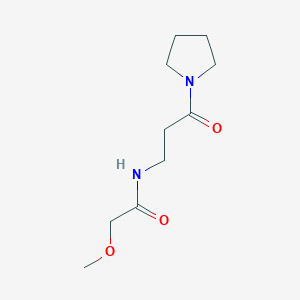

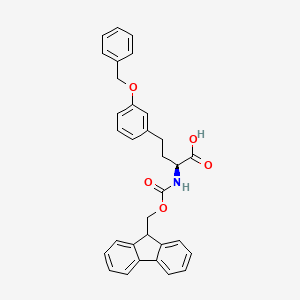
![N'-[(1Z)-1-(biphenyl-4-yl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B14908857.png)
![n-(1h-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide](/img/structure/B14908860.png)
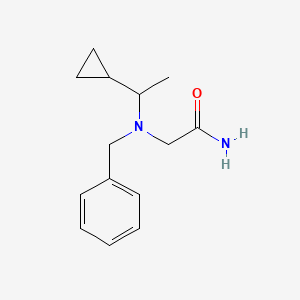
![1-Chloro-3-(methylsulfonyl)-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B14908881.png)
